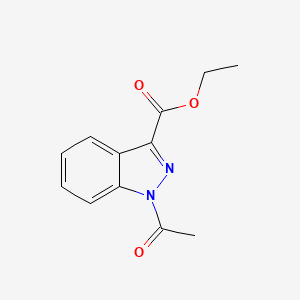

Ethyl 1-acetyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 1-acetylindazole-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)11-9-6-4-5-7-10(9)14(13-11)8(2)15/h4-7H,3H2,1-2H3 |

InChI Key |

HYVDXPLKDUDCTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of Ethyl 1 Acetyl 1h Indazole 3 Carboxylate and Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and identifying the key structural features that govern their pharmacological effects.

For indazole derivatives, both 2D and 3D QSAR models have been successfully developed to predict a range of biological activities, including anticancer and enzyme inhibitory potentials. researchgate.netnih.gov

2D-QSAR models are built using descriptors calculated from the two-dimensional structure of the molecules, such as topological, electronic, and physicochemical properties. In a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, the best 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method. growingscience.com This model demonstrated a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating its high predictive accuracy. growingscience.com Such statistically robust models are valuable for screening virtual libraries of compounds and prioritizing them for synthesis. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods evaluate the steric and electrostatic fields surrounding the molecules to explain variations in activity. nih.gov For a series of indazole derivatives acting as HIF-1α inhibitors, field and Gaussian-based 3D-QSAR studies were performed to understand the variables influencing their inhibitory potency. nih.gov The resulting 3D contour maps from these models visualize regions where modifications to the molecule would likely enhance or diminish biological activity.

Table 1: Statistical Validation of QSAR Models for Indazole Derivatives This table is interactive. You can sort and filter the data.

| Model Type | Biological Target | Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | TTK Inhibitors | MLR | 0.9512 | 0.8998 | 0.8661 | growingscience.com |

| 3D-QSAR | TTK Inhibitors | SWF kNN | - | 0.9132 | - | researchgate.netgrowingscience.com |

A primary outcome of QSAR analysis is the identification of structural features critical for pharmacological potency. researchgate.net For Ethyl 1-acetyl-1H-indazole-3-carboxylate and its analogs, these studies provide a structural framework for designing new inhibitors. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial for understanding the mechanism of action at a molecular level.

Molecular docking studies have been performed on numerous indazole derivatives to elucidate their binding modes with various protein targets, including enzymes implicated in cancer and inflammation. nih.govderpharmachemica.com In a study of novel indazole derivatives targeting the breast cancer-associated aromatase enzyme, docking analysis revealed that the compounds fit well within the active site. derpharmachemica.com

The analysis showed that specific amino acid residues play a critical role in binding. For example, one potent analog formed hydrogen bonds with the NH1 and NH2 atoms of Arginine (Arg115) in the active site. derpharmachemica.com Other key interactions often involve residues like Methionine (Met374). derpharmachemica.com For this compound, the carbonyl oxygens of the acetyl and carboxylate groups are potential hydrogen bond acceptors that could form crucial interactions with residues in a target's active site. The binding energy values derived from docking are used to rank and compare the affinity of different analogs for the target protein. nih.govderpharmachemica.com

Table 2: Examples of Ligand-Protein Interactions for Indazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase (3EQM) | Arg115, Met374, Thr310 | -7.7 to -8.0 | derpharmachemica.com |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Asp784, Lys655, Met699 | High | nih.gov |

| 5-Azaindazole Derivatives | MDM2-p53 | Gln72, His73 | High | jocpr.com |

The insights from molecular docking are fundamental to the rational design of new, more effective drugs. unar.ac.id By visualizing the ligand-protein complex, medicinal chemists can make targeted structural modifications to a lead compound to enhance its binding affinity and selectivity. researchgate.net

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand binding site, the indazole scaffold can be modified to include a lipophilic group that can occupy this pocket, thereby increasing potency through favorable van der Waals interactions. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged by the ligand, the ligand can be altered to introduce a complementary group. This structure-based design approach has been successfully used to guide the synthesis of indazole derivatives with improved biological activity against various targets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. researchgate.net This technique is used to assess the stability of the docked pose and to gain a more realistic understanding of the binding event. nih.gov

An MD simulation begins with the docked protein-ligand complex, which is then solvated in a water box with ions to mimic physiological conditions. frontiersin.org The system's trajectory is simulated over nanoseconds, allowing for the analysis of various parameters. researchgate.netnih.gov Key analyses include:

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over time, revealing which interactions are most persistent and crucial for stable binding.

In a study combining docking and MD simulations for an indazole derivative targeting the HIF-1α protein, the simulation confirmed that the most potent compound showed good binding efficiency and was quite stable in the active site. nih.gov Such studies provide a higher level of confidence in the proposed binding mode and can help rationalize the activity of the designed compounds. nih.govresearchgate.net

Exploration of Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of a ligand-receptor complex, providing insights into binding interactions and stability. For analogs of this compound, such as indazol-pyrimidine derivatives, MD simulations have been employed to understand their behavior when bound to biological targets like protein kinases. nih.govresearchgate.net These simulations, often run for nanoseconds, track the atomic movements of the ligand and the protein's binding site, revealing crucial information about the stability of their interaction over time. nih.govresearchgate.net

Key parameters analyzed from MD simulation trajectories include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA). nih.govresearchgate.net RMSD measurements for the protein-ligand complex indicate its stability; a low and stable RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov RMSF analysis helps identify the flexibility of different parts of the protein and the ligand, highlighting which residues in the binding site are key for interaction. nih.gov RoG provides information on the compactness of the protein-ligand system, while SASA helps understand the solvent exposure of the complex. nih.govresearchgate.net Through these analyses, researchers can confirm the stability of the binding mode predicted by initial molecular docking studies and gain a deeper understanding of the conformational dynamics that govern the ligand's affinity for its target. nih.gov

Understanding Selectivity Determinants at the Molecular Level

Computational studies are instrumental in deciphering the molecular features that determine a compound's selectivity for a specific biological target over others. For the indazole scaffold, a key strategy to enhance selectivity is the introduction of conformational constraints. By "locking" the molecule into a specific three-dimensional shape, it is possible to improve its fit for one target receptor while reducing its affinity for others. acs.org

This approach has been successfully applied to indole (B1671886) and indazole-based compounds to develop selective agonists for the cannabinoid receptor 2 (CB2R) over CB1R, thereby avoiding unwanted psychoactive effects. acs.org Early structure-activity relationship studies on indazole-based synthetic cannabinoids revealed that modifications near the heterocyclic core, such as methylation at the amide group, could significantly reduce affinity for cannabinoid receptors, with a more pronounced effect on CB1R than CB2R. acs.org Building on this, computational modeling can be used to design rigidified analogs where the core structure is locked, effectively eliminating CB1R binding and resulting in highly selective CB2R agonists. acs.org

Similarly, in the context of kinase inhibitors, structure-guided and knowledge-based design approaches have led to the development of indazole derivatives with high selectivity for specific kinases, such as Aurora A or Aurora B. nih.gov Molecular docking and modeling help identify subtle differences in the ATP-binding pockets of various kinases, allowing for the rational design of substituents on the indazole core that exploit these differences to achieve subtype selectivity. nih.gov

Density Functional Theory (DFT) Calculations

Conformational Analysis and Stability Predictions

A critical aspect of stability prediction using DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govrsc.orgresearchgate.net A larger energy gap implies higher stability and lower reactivity. nih.govresearchgate.net For various 3-carboxamide indazole derivatives, DFT calculations have been used to determine these energy gaps, allowing for the ranking of analogs based on their predicted stability. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Indazole Analogs (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Stability |

|---|---|---|---|---|

| Indazole Analog A | -6.21 | -1.54 | 4.67 | High |

| Indazole Analog B | -5.98 | -1.72 | 4.26 | Moderate |

| Indazole Analog C | -6.53 | -1.49 | 5.04 | Very High |

Elucidation of Reaction Mechanisms and Energetics

DFT calculations are also pivotal in elucidating the mechanisms of chemical reactions involving the indazole scaffold. By mapping the potential energy surface of a reaction, DFT can identify transition states (the highest energy point along the reaction pathway) and intermediates, providing a detailed, step-by-step view of how reactants are converted into products. researchgate.net

In Silico Evaluation of Molecular Properties Relevant to Drug Design

Computational Assessment of Molecular Lipophilicity and Polarity

In the early stages of drug discovery, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. sciensage.infonih.gov For this compound and its analogs, computational assessment of molecular properties like lipophilicity and polarity is crucial for predicting their drug-like potential. nih.gov

Table 2: Predicted Physicochemical Properties for Drug-Likeness (Illustrative Data for an Indazole Analog)

| Property | Predicted Value | Drug-Likeness Guideline (Lipinski's Rule) | Adherence |

|---|---|---|---|

| Molecular Weight (g/mol) | 345.4 | ≤ 500 | Yes |

| LogP (Lipophilicity) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Exploration of Biological Activities and Underlying Mechanisms for Indazole Derivatives

Anticancer Activities

The indazole core is a prominent feature in numerous compounds developed for cancer therapy. These derivatives have been shown to exert their effects through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death, and preventing metastasis. However, specific studies detailing the anticancer activities of Ethyl 1-acetyl-1H-indazole-3-carboxylate are not currently available in published scientific literature. The following sections outline the general anticancer properties of indazole derivatives, which could provide a framework for future investigations into this specific compound.

In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Numerous studies have demonstrated the ability of various indazole derivatives to inhibit the growth of and induce toxicity in a wide range of human cancer cell lines. These in vitro assays are crucial first steps in the discovery of new anticancer agents. Unfortunately, there is no publicly available data from such antiproliferative or cytotoxic screenings for this compound.

Mechanisms of Action in Cell Growth Inhibition (e.g., Apoptosis Induction via ROS-Mitochondrial Pathway)

A common mechanism by which indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. While this is a known mechanism for the broader class of indazoles, no studies have specifically investigated whether this compound induces apoptosis or its underlying molecular pathways.

Modulation of Cell Migration and Invasion (e.g., Matrix Metalloproteinase (MMP9) and Tissue Inhibitor of Metalloproteinase 2 (TIMP2) Regulation)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some indazole derivatives have been shown to interfere with these processes by modulating the activity of enzymes such as matrix metalloproteinases (MMPs) and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). There is currently no scientific literature describing the effects of this compound on cell migration, invasion, or the regulation of MMPs and TIMPs.

Kinase Inhibition as a Therapeutic Strategy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer. The indazole scaffold is a key component of several approved and investigational kinase inhibitors. These compounds target a variety of kinases involved in cancer progression, such as Tyrosine Threonine Kinase (TTK), c-Jun N-terminal Kinases (JNKs), p38α, Fibroblast Growth Factor Receptor (FGFR), Polo-Like Kinase 4 (PLK4), c-Met, Tropomyosin Receptor Kinases (Trk), proto-oncogene tyrosine-protein kinase ROS1, Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). However, the kinase inhibitory profile of this compound has not been reported.

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For various series of indazole derivatives, researchers have identified key structural modifications that enhance their anticancer activity. These studies typically involve synthesizing and testing a range of related compounds to understand how changes in chemical structure affect biological function. As no biological activity data is available for this compound, no SAR studies involving this specific compound have been published.

Antimicrobial Activities

In addition to their anticancer potential, indazole derivatives have also been explored for their ability to combat microbial infections. Various analogs have demonstrated activity against a spectrum of bacteria and fungi. The investigation into the antimicrobial properties of this compound is an area that warrants future research, as there is currently a lack of specific data on its efficacy against microbial pathogens.

Antifungal Spectrum of Activity

Indazole derivatives have emerged as a promising class of compounds with notable antifungal properties. Research has shown their efficacy against various fungal pathogens, particularly species from the Candida genus, which are responsible for a range of mucosal and systemic infections. mdpi.com

Studies have identified that 3-phenyl-1H-indazole derivatives, in particular, exhibit the broadest anticandidal activity. mdpi.com For instance, one study highlighted a compound within this series, featuring an N,N-diethylcarboxamide substituent, as the most active against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. mdpi.com Another study found that certain 2,3-diphenyl-2H-indazole derivatives could inhibit the in vitro growth of C. albicans and C. glabrata. mdpi.com

The antifungal activity of indazole derivatives also extends to other fungi. A novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles was synthesized and evaluated for antifungal activity. tandfonline.com Compounds from this series that possessed electron-withdrawing groups such as -Cl, -NO₂, and -Br demonstrated more potent activity against tested fungal strains, including Rhizopus, than the standard drug fluconazole. tandfonline.comnih.gov

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| 3-phenyl-1H-indazole derivatives | Candida albicans, Candida glabrata | Broad anticandidal activity. mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. mdpi.com |

Antibacterial Properties

The antibacterial potential of indazole derivatives has been extensively investigated, showing a spectrum of activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Several studies have focused on designing and synthesizing novel indazole compounds to combat the growing issue of bacterial resistance. mitwpu.edu.innih.gov

One study reported that among a series of tested 2H-indazoles, three compounds displayed weak to modest activity against various Gram-positive clinical isolates. mdpi.com Specifically, two of the compounds showed activity against Enterococcus faecalis species, while another exhibited a broader spectrum, inhibiting both Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com Another class of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing functional groups, proved to be more potent against tested bacterial strains than the standard drug ciprofloxacin. tandfonline.com

Table 2: Antibacterial Activity (MIC in µg/mL) of Active Indazole Derivatives

| Compound | S. aureus | S. epidermidis | E. faecalis |

|---|---|---|---|

| Indazole Derivative 5 | 64-128 | 64-128 | >128 |

| Indazole Derivative 2 | >128 | >128 | 128 |

| Indazole Derivative 3 | >128 | >128 | 128 |

Source: Adapted from antimicrobial evaluation studies. mdpi.com

Antiprotozoal Efficacy

Indazole derivatives have demonstrated significant efficacy against several protozoan parasites, positioning them as potential leads for new antiprotozoal drugs. nih.govproquest.com Their activity has been confirmed against intestinal and vaginal pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comproquest.com

Research into 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed potent antiprotozoal activity, often surpassing that of the commonly used drug, metronidazole (B1676534). mdpi.com For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Furthermore, studies on a series of 22 indazole derivatives confirmed that these compounds possess strong antiprotozoal properties. nih.govresearchgate.net The presence of electron-withdrawing groups on the 2-phenyl ring was identified as a structural feature that enhances activity against the three tested protozoa. nih.govproquest.com Indazole N-oxide derivatives have also been synthesized and evaluated, with some showing notable activity against Trypanosoma cruzi, the agent of Chagas' disease, and various Leishmania species. lookchem.comresearchgate.net

Inhibition of Microbial Enzymes

A key mechanism underlying the antibacterial activity of many indazole derivatives is the inhibition of essential microbial enzymes, particularly bacterial DNA gyrase B (GyrB). mitwpu.edu.innih.gov DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, making it a validated and attractive target for antibacterial drugs. nih.govacs.org

Guided by structure-based drug design, novel classes of indazole derivatives have been discovered as potent GyrB inhibitors. nih.govnih.gov These compounds have shown excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). acs.orgnih.gov Studies have indicated that indazole derivatives substituted at the 5th and 6th positions can form better hydrogen bond interactions with DNA gyrase B, leading to significant inhibition of bacterial growth. mitwpu.edu.in

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial potency of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for greater efficacy.

For antibacterial activity, particularly as DNA gyrase B inhibitors, modifications at various positions of the indazole ring have been explored. nih.gov It has been found that for some series, the N1 meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl] group were the most potent. acs.org Additionally, the presence of electron-withdrawing groups on aryl substituents can enhance activity. nih.gov In the context of antifungal activity, SAR studies of 3-substituted 1H-indazoles revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a critical role in their inhibitory activity. nih.gov For antiprotozoal efficacy, biological assays have consistently shown that electron-withdrawing groups attached to a 2-phenyl ring on the indazole scaffold favor the activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.govresearchgate.net

Anti-Inflammatory Activities

Indazole and its derivatives are recognized for their marked anti-inflammatory properties. nih.gov This activity is a cornerstone of some commercially available drugs, such as benzydamine (B159093) and bendazac, which feature the 1H-indazole scaffold. researchgate.net

Cyclooxygenase (COX) Inhibition, particularly COX-2

A primary mechanism for the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Of the two main isoforms, COX-2 is inducible and its expression is elevated at sites of inflammation, making it a key target for anti-inflammatory drugs.

Studies have shown that various indazole derivatives exert a significant inhibitory action on COX-2. mdpi.comnih.gov In one study, the inhibition of COX-2 by different indazoles ranged from 68% to 78% at a 50μM concentration. nih.gov Among the tested compounds, 5-aminoindazole (B92378) demonstrated the highest activity in inhibiting COX-2 across all concentrations, with IC₅₀ values for the different indazoles ranging from 12.32 to 23.42 μM. nih.gov In silico docking calculations for certain 2,3-diphenyl-2H-indazole derivatives suggest a binding mode within the COX-2 active site similar to that of the selective inhibitor rofecoxib. mdpi.com These findings underscore that COX-2 inhibition is an important mechanism contributing to the anti-inflammatory profile of the indazole class of compounds. nih.gov

Table 3: COX-2 Inhibition by Indazole Derivatives

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| Various Indazoles | 50 | 68-78% | 12.32 - 23.42 |

| 5-aminoindazole | Various | Maximum Activity | 12.32 |

Source: Data from in vitro anti-inflammatory activity studies. nih.gov

Modulation of Pro-Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha (TNF-α))

Pro-inflammatory cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory response. However, their overproduction is implicated in the pathology of numerous chronic inflammatory diseases. Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for various inflammatory conditions.

Research into indazole derivatives has revealed their potential to modulate the production of TNF-α. Studies on a series of indazole-3-carboxamides, which share the core indazole-3-substituted scaffold with this compound, have demonstrated significant inhibitory effects on the release of TNF-α from activated mast cells. nih.govnih.gov Mast cells, upon activation, release a cascade of inflammatory mediators, including pre-stored and newly synthesized TNF-α. The inhibition of this process is a key indicator of anti-inflammatory potential.

In one particular study, several indazole-3-carboxamide derivatives were shown to potently inhibit TNF-α production with sub-micromolar efficacy. nih.gov The mechanism for this inhibition was linked to the blockade of calcium-release activated calcium (CRAC) channels, which in turn reduces the calcium-dependent nuclear translation of factors required for cytokine synthesis. nih.gov For instance, compound 12d from the study, an N-aryl indazole-3-carboxamide, was identified as a particularly potent inhibitor of TNF-α secretion. nih.gov

The table below summarizes the TNF-α inhibition data for selected indazole-3-carboxamide derivatives from the aforementioned study, illustrating the potential of the indazole-3-substituted scaffold in modulating pro-inflammatory cytokine production.

| Compound | Structure | IC₅₀ for TNF-α Inhibition (µM) |

|---|---|---|

| 12a | 1-((2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide | 0.62 |

| 12b | 1-((2,4-dichlorobenzyl)-N-(p-tolyl)-1H-indazole-3-carboxamide | 0.98 |

| 12d | 1-((2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide | 0.28 |

| 12e | 1-((2,4-dichlorobenzyl)-N-(4-pyridyl)-1H-indazole-3-carboxamide | 0.86 |

While these data are for indazole-3-carboxamides, the shared indazole-3-carboxylate core suggests that this compound could potentially exhibit similar anti-inflammatory properties through the modulation of TNF-α, although direct experimental evidence is required.

Free Radical Scavenging and Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in inflammation. Antioxidants can mitigate this by scavenging free radicals, thereby reducing inflammation-related tissue damage. The potential of heterocyclic compounds, including indazole derivatives, as antioxidant agents has been an area of active investigation.

The antioxidant capacity of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A reduction in the absorbance of the DPPH solution indicates radical scavenging activity.

The table below presents hypothetical data to illustrate how antioxidant activity for indazole derivatives is typically reported.

| Compound | Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |

|---|---|---|

| Indazole Derivative A | 100 | 45 |

| 250 | 70 | |

| Indazole Derivative B | 100 | 55 |

| 250 | 85 | |

| Ascorbic Acid (Standard) | 100 | 92 |

| 250 | 98 |

Structure-Activity Relationships (SAR) for Anti-Inflammatory Effects

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry for designing compounds with enhanced potency and selectivity. For indazole derivatives, SAR studies have provided valuable insights into the structural features required for anti-inflammatory activity.

Based on studies of indazole-3-carboxamides as inhibitors of TNF-α production, several key SAR points can be highlighted, which may be relevant to the indazole-3-carboxylate scaffold: nih.govnih.gov

The Indazole Core: The bicyclic indazole ring system serves as a critical scaffold for anti-inflammatory activity.

Substitution at Position 3: The nature of the substituent at the 3-position is crucial. In the case of indazole-3-carboxamides, the regiochemistry of the amide linker (-CO-NH- vs. -NH-CO-) dramatically impacts activity, with the -CO-NH-Ar configuration being significantly more potent for inhibiting calcium influx and, consequently, TNF-α release. nih.gov This highlights the importance of the orientation and electronic properties of the group at C-3. For this compound, the ethyl ester group (-CO-O-Et) at this position would present a different electronic and steric profile compared to an amide, and its influence on activity would need specific investigation.

These findings underscore that modifications at both the N-1 and C-3 positions of the indazole ring are critical determinants of anti-inflammatory potency. While the SAR for indazole-3-carboxylic acid esters is not as extensively documented in this context, the principles derived from the closely related amides provide a rational basis for the future evaluation and optimization of compounds like this compound as potential anti-inflammatory agents.

Future Research Directions and Translational Perspectives for the Indazole Scaffold

Design and Synthesis of Novel Indazole Architectures

The exploration of new chemical space around the indazole core is critical for discovering next-generation therapeutic agents. Modern drug design strategies are increasingly employed to create novel indazole architectures with enhanced potency and selectivity. These approaches move beyond traditional synthesis to incorporate rational design principles.

Key strategies include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site. For indazole derivatives, this has been used to develop potent inhibitors of various kinases by optimizing interactions within the ATP-binding pocket. nih.gov

Fragment-Based Drug Design: Small molecular fragments are screened for weak binding to a target, and then grown or linked together to create a more potent lead compound. This method was successfully used to discover novel 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Molecular Hybridization: This strategy involves combining structural features from different pharmacophores to create a single molecule with a multi-target profile or improved properties. This has been applied to design indazole derivatives with potential antitumor activity. researchgate.netmdpi.com

A practical synthesis for Ethyl 1-acetyl-1H-indazole-3-carboxylate involves the acetylation and cyclization of ethyl 2-acetylaminophenylacetate using reagents like acetic anhydride (B1165640) and tert-butyl nitrite (B80452). semanticscholar.org The development of efficient and scalable synthetic routes is paramount for the practical application of these novel architectures in drug discovery pipelines.

Table 1: Modern Strategies in the Design of Indazole Derivatives

| Design Strategy | Target Class/Application | Example/Outcome | Reference(s) |

| Structure-Guided Design | Epidermal Growth Factor Receptor (EGFR) Kinase | Discovery of potent inhibitors against EGFR T790M mutant. | nih.gov |

| Fragment-Based Virtual Screening | Histone Deacetylases (HDACs) | Identification of potent inhibitors of HDAC1, HDAC2, and HDAC8. | nih.gov |

| Molecular Hybridization | Anticancer Agents | Synthesis of 1H-indazole-3-amine derivatives with promising activity against leukemia cell lines. | researchgate.netmdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the design and optimization of indazole-based compounds. These in silico methods allow for the rapid assessment of molecular properties and interactions, significantly accelerating the drug discovery process and reducing reliance on costly and time-consuming experimental screening.

Common computational techniques applied to the indazole scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to estimate binding affinity (often expressed as a binding energy score in kcal/mol) and to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govbiotech-asia.orgresearchgate.net For instance, docking studies have been used to assess the binding of novel indazole derivatives to targets like the renal cancer-related protein (PDB: 6FEW) and VEGFR-2. nih.govbiotech-asia.org

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and physicochemical properties of molecules. nih.gov This method can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which provides insights into the chemical reactivity and stability of the designed compounds. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In silico tools are used to predict these pharmacokinetic and toxicological profiles early in the design phase, helping to prioritize compounds with favorable drug-like properties and oral bioavailability. biotech-asia.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. researchgate.net

Table 2: Application of Computational Modeling in Indazole Research

| Computational Method | Protein Target (PDB ID) | Key Finding/Prediction | Reference(s) |

| Molecular Docking | Renal Cancer Receptor (6FEW) | Identification of derivatives with the highest binding energies. | nih.gov |

| Molecular Docking | VEGFR-2 (4AGD, 4AG8) | Prediction of binding affinities; compound SS showed a binding affinity of -7.39 kcal/mol. | biotech-asia.org |

| Density Functional Theory (DFT) | N/A | Determination of HOMO-LUMO energy gaps to assess molecular stability. | nih.gov |

| ADMET Prediction | N/A | Evaluation of drug-likeness, oral bioavailability, and toxicity profiles. | biotech-asia.org |

Development of Highly Selective Indazole-Based Probes and Therapeutic Candidates

A major goal in modern pharmacology is the development of agents that act on a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target side effects. The indazole scaffold has proven to be a privileged structure for creating such selective molecules, particularly in the realm of oncology and inflammatory diseases.

Researchers have successfully developed indazole derivatives as highly selective inhibitors for a range of important protein targets:

Kinase Inhibitors: Kinases are a major class of drug targets, especially in cancer. Indazole-based compounds have been developed as potent and selective inhibitors of numerous kinases, including Aurora kinases, anaplastic lymphoma kinase (ALK), and apoptosis signal-regulating kinase 1 (ASK1). nih.govrsc.orgnih.gov For example, compound 15 from a 1H-indazole series showed excellent in vitro activity against ASK1 and a protective effect in a cell model of intestinal inflammation. nih.gov

HDAC Inhibitors: Histone deacetylases (HDACs) are epigenetic regulators and are validated targets for cancer therapy. Novel indazole derivatives have been identified as potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov

Microtubule-Targeting Agents: Disrupting microtubule dynamics is a proven anticancer strategy. Indazole derivatives have been designed to target the colchicine (B1669291) binding site on β-tubulin, demonstrating potent antiproliferative activity. bohrium.com

Enzyme Inhibitors: Beyond kinases, indazoles have been developed as selective inhibitors for other enzyme classes. A notable example is the creation of a selective, nonpeptidic inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis. nih.gov

Table 3: Examples of Selective Indazole-Based Therapeutic Candidates

| Compound/Series | Biological Target | Potency (IC₅₀) | Therapeutic Area | Reference(s) |

| Compound 127 (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | Oncology | nih.gov |

| Compound 15k | HDAC1 / HDAC2 | 2.7 nM / 4.2 nM | Oncology | nih.gov |

| Indazole Amide 15 | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Potent in vitro activity | Inflammatory Disease | nih.gov |

| Indazole Analog 12c | Protein Arginine Deiminase 4 (PAD4) | Selective over PAD3 | Rheumatoid Arthritis | nih.gov |

Integration of Multidisciplinary Methodologies for Comprehensive Biological Profiling

The successful translation of a chemical compound from a laboratory curiosity to a clinical candidate requires a comprehensive understanding of its biological effects. This is achieved through the integration of multiple scientific disciplines, each providing a different piece of the puzzle. The study of indazole derivatives exemplifies this multidisciplinary approach, where findings from computational analysis, synthetic chemistry, and various biological assays are combined to build a complete profile of a compound.

A typical workflow involves:

Computational Design: As discussed, in silico tools are used for the initial design and prioritization of novel indazole structures.

Chemical Synthesis: Organic chemists synthesize the prioritized target compounds, often developing new methodologies to access the desired architectures. semanticscholar.org

In Vitro Biological Evaluation: The synthesized compounds are tested in biochemical and cell-based assays. This can include enzyme inhibition assays to determine potency (e.g., IC50 values) and cell proliferation assays to measure anticancer activity against various cancer cell lines. researchgate.netnih.gov

Mechanism of Action Studies: Further cellular and molecular biology techniques, such as Western blotting, are used to confirm that the compound engages its intended target and modulates the relevant signaling pathways within the cell. nih.govnih.gov

Pharmacokinetic and In Vivo Studies: Promising candidates are then advanced to more complex studies to evaluate their properties in living organisms, assessing their bioavailability, metabolism, and efficacy in disease models.

This integrated approach, combining predictive modeling with empirical testing across different biological systems, is essential for a thorough understanding of a compound's therapeutic potential and for making informed decisions in the drug development process. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 1-acetyl-1H-indazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted indazole precursors followed by esterification. For example, a common route starts with 1H-indazole-3-carboxylic acid, which undergoes acetylation at the 1-position using acetyl chloride in anhydrous conditions, followed by esterification with ethanol and a dehydrating agent (e.g., thionyl chloride) . Key parameters include:

- Temperature : 0–5°C during acetylation to avoid side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., acetyl and ethyl ester groups). For example, the acetyl methyl group typically appears at ~2.6 ppm in H NMR .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO).

- IR : Stretching vibrations for ester C=O (~1720 cm) and acetyl C=O (~1680 cm) .

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically.

- Validation : Check using R (<5%) and wR (<12%) indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) analyze:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites.

- Electrostatic Potential (ESP) Maps : Identify regions prone to nucleophilic attack (e.g., acetyl carbonyl group) .

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate aqueous or organic environments .

Q. How to address contradictions in bioactivity data across studies (e.g., varying IC values in enzyme assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays).

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase activity).

- Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates.

- Meta-Analysis : Cross-reference with structural analogs (e.g., Ethyl 5-chloro-indazole-3-carboxylate) to identify substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP Optimization : Modify substituents (e.g., replace ethyl ester with methyl to reduce lipophilicity).

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis).

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.